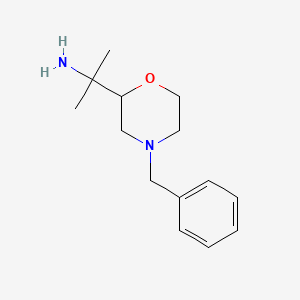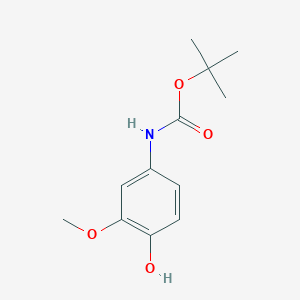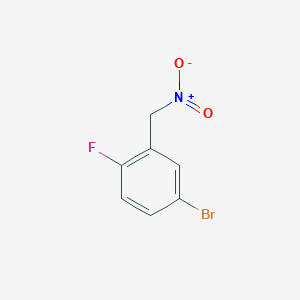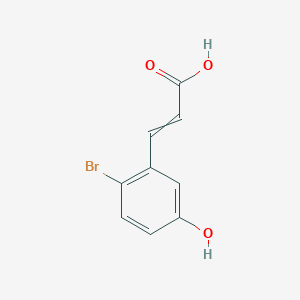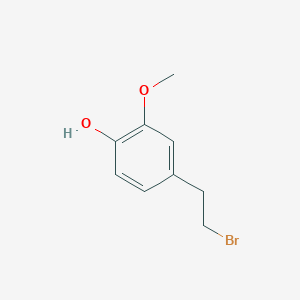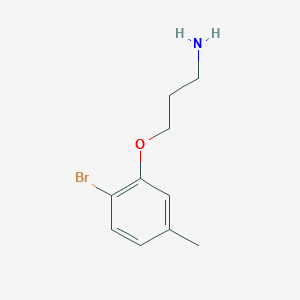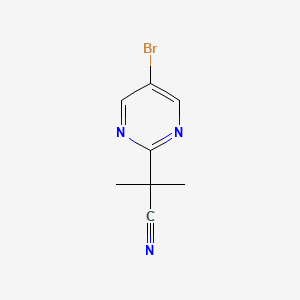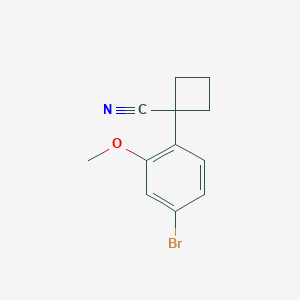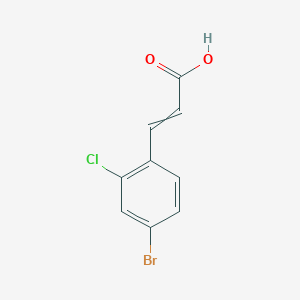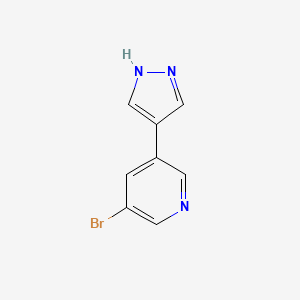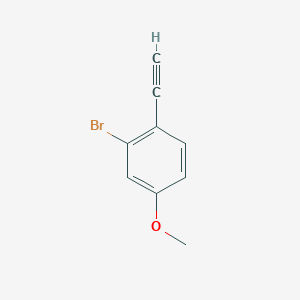
2-Bromo-1-ethynyl-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-ethynyl-4-methoxybenzene: is an organic compound with the molecular formula C9H7BrO. It is characterized by a bromine atom attached to a benzene ring substituted with an ethynyl group and a methoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Sonogashira Coupling Reaction: : One common method to synthesize 2-Bromo-1-ethynyl-4-methoxybenzene involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst to couple a bromoarene with an alkyne. The reaction conditions often include:
Catalyst: Palladium(II) acetate (Pd(OAc))
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (EtN)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
-
Industrial Production Methods: : Industrially, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized for large-scale production, focusing on cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-Bromo-1-ethynyl-4-methoxybenzene can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reagents: Sodium amide (NaNH), thiourea
Conditions: Solvent like dimethylformamide (DMF), elevated temperatures
-
Oxidation Reactions: : The ethynyl group can undergo oxidation to form carbonyl compounds.
Reagents: Potassium permanganate (KMnO), osmium tetroxide (OsO)
Conditions: Aqueous or organic solvents, room temperature to reflux
-
Reduction Reactions: : The compound can be reduced to form alkenes or alkanes.
Reagents: Hydrogen gas (H), palladium on carbon (Pd/C)
Conditions: Atmospheric pressure, room temperature to 50°C
Major Products
Substitution: Depending on the nucleophile, products can include substituted benzene derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include ethylbenzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in organic synthesis for the construction of more complex molecules.
Ligand Synthesis: Employed in the synthesis of ligands for catalysis.
Biology and Medicine
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Agrochemicals: Intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-ethynyl-4-methoxybenzene in chemical reactions typically involves the activation of the bromine atom or the ethynyl group. The bromine atom can be displaced by nucleophiles, while the ethynyl group can participate in addition reactions. The methoxy group can influence the reactivity of the benzene ring through electron-donating effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-ethynylbenzene: Lacks the methoxy group, making it less electron-rich.
4-Bromo-1-ethynyl-2-methoxybenzene: Positional isomer with different reactivity due to the position of substituents.
2-Bromo-1-ethynyl-4-methylbenzene: Contains a methyl group instead of a methoxy group, affecting its electron-donating properties.
Uniqueness
2-Bromo-1-ethynyl-4-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propiedades
IUPAC Name |
2-bromo-1-ethynyl-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWMNIAOKWTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
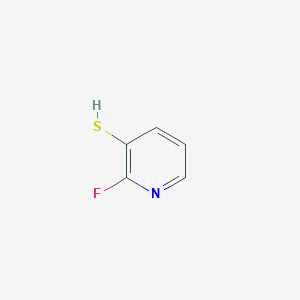
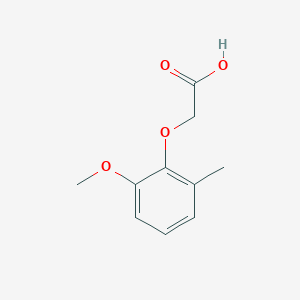
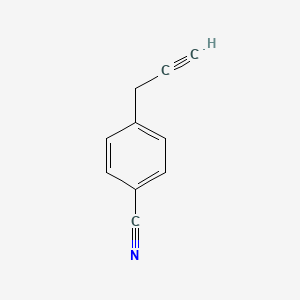
![methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)
